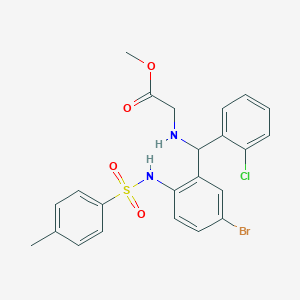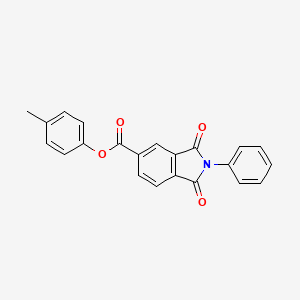![molecular formula C24H19BrN4O2 B11709795 4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)
4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone
Preparation Methods
The synthesis of 4-BROMO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 1-[(4-methoxyphenyl)methylidene]amino-4-phenyl-1H-imidazole-2-amine under acidic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the condensation process. The resulting product is then purified through recrystallization.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
4-BROMO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL involves its interaction with specific molecular targets. In biological systems, it can form complexes with metal ions, which then interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways . The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar compounds to 4-BROMO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL include other Schiff bases and imidazole derivatives. For example:
4-Bromo-2-[(phenylimino)methyl]phenol: This compound shares a similar structure but lacks the imidazole ring, which affects its chemical reactivity and biological activity.
2-Bromo-4-methylphenol: This compound is structurally simpler and is used primarily as a pharmaceutical intermediate.
The uniqueness of 4-BROMO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C24H19BrN4O2 |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[1-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H19BrN4O2/c1-31-21-10-7-17(8-11-21)14-27-29-16-22(18-5-3-2-4-6-18)28-24(29)26-15-19-13-20(25)9-12-23(19)30/h2-16,30H,1H3/b26-15+,27-14+ |
InChI Key |
OSNRWQQUEDHMDV-BOHSUASASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)
![Benzenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B11709726.png)

![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)

![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)


![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)



